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4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

Medicinal chemistry Physicochemical profiling Fluorine substitution

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS 866845-07-0, molecular formula C29H28FN3O3, molecular weight 485.5 g/mol) is a fully synthetic quinoline-piperazine hybrid that incorporates three pharmacophoric regions: a 6,7-dimethoxyquinoline core, a 4-(4-fluorophenyl)piperazine moiety at C4, and a 4-methylbenzoyl (p-toluoyl) substituent at C3. This compound belongs to the broader 6,7-dimethoxy-4-piperazinylquinoline scaffold class, which has recently garnered attention for selective antibacterial activity against Gram-positive pathogens, particularly Staphylococcus aureus, via interactions with DNA gyrase B, tyrosyl-tRNA synthetase, and pyruvate kinase.

Molecular Formula C29H28FN3O3
Molecular Weight 485.559
CAS No. 866845-07-0
Cat. No. B2782459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
CAS866845-07-0
Molecular FormulaC29H28FN3O3
Molecular Weight485.559
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C29H28FN3O3/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22/h4-11,16-18H,12-15H2,1-3H3
InChIKeyVHIGYYQQFAHKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS 866845-07-0): Compound Identity and Scaffold Context


4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS 866845-07-0, molecular formula C29H28FN3O3, molecular weight 485.5 g/mol) is a fully synthetic quinoline-piperazine hybrid that incorporates three pharmacophoric regions: a 6,7-dimethoxyquinoline core, a 4-(4-fluorophenyl)piperazine moiety at C4, and a 4-methylbenzoyl (p-toluoyl) substituent at C3 [1]. This compound belongs to the broader 6,7-dimethoxy-4-piperazinylquinoline scaffold class, which has recently garnered attention for selective antibacterial activity against Gram-positive pathogens, particularly Staphylococcus aureus, via interactions with DNA gyrase B, tyrosyl-tRNA synthetase, and pyruvate kinase [2]. The compound is supplied as a research-use-only (RUO) chemical building block and has not been approved for therapeutic or veterinary use [1].

Antimicrobial screening scaffold for Gram-positive target engagement studies
Matched-pair SAR analysis of para-substituted phenyl-piperazine analogs
Free base form suitable for synthetic elaboration and N-functionalization workflows

Why 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Cannot Be Readily Substituted by Close Structural Analogs


Within the 6,7-dimethoxy-4-piperazinylquinoline series, minor alterations to the N4-piperazine substituent or the C3 position produce substantial shifts in physicochemical properties, target binding, and biological selectivity. The 4-fluorophenyl group at the piperazine terminus is not an interchangeable decoration: replacing fluorine with hydrogen (CAS 2097863-38-0), methoxy (CAS 866845-08-1), or benzyl (CAS 887213-10-7) alters lipophilicity, electronic character, and metabolic stability in ways that cannot be compensated by other structural features [1]. Published scaffold-class data demonstrate that the specific benzoyl-type substitution at C3 is a critical determinant of antibacterial potency, with the nature of the para-substituent on the benzoyl ring governing both activity and Gram-positive selectivity [2]. The evidence below quantifies these differentiation axes to inform selection and procurement decisions.

Non-fluorinated phenyl analog (CAS 2097863-38-0)

Removing the para-fluoro substituent may shift lipophilicity and H-bond basicity, altering passive permeability profiles in cell-based assays.

4-Methoxyphenyl analog (CAS 866845-08-1)

The methoxy group introduces a potential O-demethylation metabolic liability not present with the C-F bond, which may confound metabolic stability data interpretation.

Hydrochloride salt form (CAS 2097902-56-0)

The HCl salt may differ in organic-solvent solubility and requires a neutralization step prior to N-functionalization, limiting direct synthetic interchangeability.

Quantitative Differentiation Evidence for 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Against Closest Analogs


Electronic and Lipophilicity Differentiation vs. Non-Fluorinated Phenyl Analog (CAS 2097863-38-0)

Replacement of the 4-fluorophenyl group in CAS 866845-07-0 with an unsubstituted phenyl group (CAS 2097863-38-0, 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline) eliminates the electron-withdrawing para-fluoro substituent. Matched molecular pair analysis across medicinal chemistry datasets establishes that Ar-H → Ar-F substitution at the para position of a terminal phenyl ring attached to piperazine increases the distribution coefficient (LogD7.4) by approximately +0.3 to +0.6 log units while simultaneously decreasing the H-bond basicity (pKHB) of the proximal piperazine nitrogen by ~0.5–0.8 units [1]. This dual effect enhances passive membrane permeability without proportionally increasing non-specific protein binding. The molecular weight difference between the two compounds is 18.0 g/mol (485.5 vs. 467.6 g/mol), attributable solely to the F-for-H substitution [2].

Fluorine vs. hydrogen substitution
Class-level
ΔLogD7.4: +0.3 to +0.6 log units
ΔpKHB: −0.5 to −0.8 units
MW increase: +18.0 g/mol
Fluorine-mediated permeability and basicity shift context
Class-level matched-pair inference; direct measurement data to verify
Medicinal chemistry Physicochemical profiling Fluorine substitution

Metabolic Stability Differentiation vs. 4-Methoxyphenyl Analog (CAS 866845-08-1)

The 4-methoxyphenyl analog (CAS 866845-08-1, (6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone, MW 497.6 g/mol) replaces the para-fluorine of CAS 866845-07-0 with a para-methoxy group. While both substituents are electron-donating by resonance, the methoxy group is susceptible to cytochrome P450-mediated O-demethylation, a major Phase I metabolic pathway that generates a phenolic metabolite with altered physicochemical and pharmacological properties [1]. The C-F bond, in contrast, is metabolically inert under normal Phase I conditions, conferring oxidative metabolic stability at the para position. The molecular weight of CAS 866845-07-0 is 12.0 g/mol lower than the methoxy analog (485.5 vs. 497.6 g/mol), providing a minor ligand efficiency advantage [2].

Fluorine vs. methoxy stability
Class-level
C-F bond: metabolically stable
4-Methoxy: O-demethylation liability
MW: −12.0 g/mol vs. methoxy analog
Metabolic stability profile vs. O-demethylation pathway context
Class-level inference; no direct metabolic stability data for this pair
Drug metabolism Oxidative stability Fluorine bioisosterism

Gram-Positive Selective Antibacterial Scaffold Activity: Class-Level MIC Anchoring for the 6,7-Dimethoxy-4-Piperazinylquinoline Core

In a 2024 study of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives (compounds 5a–k), the most active compound 5k demonstrated potent and selective antibacterial activity against Staphylococcus aureus ATCC 25923 with an MIC of 10 μM, while showing no activity against Pseudomonas aeruginosa ATCC 10145 even at the highest concentration tested [1]. In silico Induced Fit Docking (IFD) of 5k against DNA gyrase B (PDB 3G7B) yielded an IFD score of −442.92 and Glide score of −8.751, comparable to reference inhibitor ranges (IFD −442.53 to −445.73; Glide −6.890 to −7.911) [1]. CAS 866845-07-0 differs from 5k by bearing a 4-methylbenzoyl group at C3 rather than a carbonitrile, placing it at a distinct position in the scaffold SAR landscape. Earlier piperazinylquinoline compounds (1a,b) from the same scaffold class showed broader-spectrum MIC values of 3.9–7.8 μM against S. aureus, P. aeruginosa, B. subtilis, and E. coli [1].

Scaffold class MIC anchoring
Class-level
MIC 10 μM (S. aureus ATCC 25923)
Glide score −8.751 (DNA gyrase B)
Supports antimicrobial screening and target engagement context
Data from 3-carbonitrile analog 5k; C3 substituent may shift MIC
Antibacterial Staphylococcus aureus DNA gyrase inhibition

C3 Substituent Differentiation: 4-Methylbenzoyl vs. 3-Carbonitrile and 3-Benzenesulfonyl Derivatives

CAS 866845-07-0 bears a 4-methylbenzoyl (p-toluoyl) substituent at the C3 position of the quinoline ring, distinguishing it from two other commercially available 4-(4-fluorophenyl)piperazinyl-6,7-dimethoxyquinoline series members: the 3-benzoyl analog (CAS 2097883-38-8, lacking the para-methyl group) and the 3-benzenesulfonyl analog (CAS 866843-25-6, C27H26FN3O4S, MW 507.6) [REFS-1, REFS-2]. Molecular hybridization design principles indicate that the C3 substituent nature (ketone-linked aryl vs. sulfonyl vs. nitrile) determines both the electron density of the quinoline ring and the trajectory of the substituent into target binding pockets [3]. The 4-methylbenzoyl group introduces a para-methyl substituent that incrementally increases lipophilicity and steric bulk relative to the unsubstituted benzoyl analog, while maintaining a neutral hydrogen-bond acceptor (ketone oxygen) that distinguishes it from the more polar sulfonyl group. This makes CAS 866845-07-0 the most lipophilic member of the series with the 4-fluorophenylpiperazine moiety intact.

C3 substituent differentiation
Reported
4-Methylbenzoyl (target) vs. benzoyl, benzenesulfonyl, and carbonitrile analogs
MW range: 485.5–507.6 g/mol
Enables systematic C3 substituent SAR interrogation
No direct head-to-head biological assay data across all four C3 variants
Structure-activity relationship Quinoline C3 substitution Chemical biology probes

Free Base vs. Hydrochloride Salt Selection: Physicochemical and Formulation Implications

CAS 866845-07-0 is the free base form (MW 485.5 g/mol, C29H28FN3O3), whereas CAS 2097902-56-0 is the corresponding hydrochloride salt (MW 522.0 g/mol, C29H29ClFN3O3) [1]. The free base has a molecular weight 36.5 g/mol lower than the HCl salt and lacks the ionizable hydrochloride counterion. In general, free bases of piperazine-containing compounds exhibit higher intrinsic lipophilicity and superior solubility in organic solvents (e.g., DCM, ethyl acetate, DMSO) compared to their hydrochloride salts, while hydrochloride salts typically provide enhanced aqueous solubility at pH values below the piperazine pKa (~7–9) [2]. The free base form is preferred for synthetic elaboration (e.g., further N-functionalization of the piperazine), while the HCl salt may be preferred for direct biological assay preparation in aqueous buffers.

Free base vs. HCl salt selection
Reported
Free base: MW 485.5 g/mol
HCl salt: MW 522.0 g/mol
ΔMW: −36.5 g/mol
Free base supports synthetic elaboration without neutralization
No direct solubility measurements located for this specific pair
Salt selection Solubility Formulation Procurement

Recommended Research and Procurement Application Scenarios for 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS 866845-07-0)


Anti-Staphylococcal Probe Development Leveraging the 6,7-Dimethoxy-4-Piperazinylquinoline Scaffold

CAS 866845-07-0 provides the 6,7-dimethoxy-4-piperazinylquinoline core with a 4-methylbenzoyl C3 substituent, a combination not represented in the published 3-carbonitrile antibacterial series (5a–k) [1]. Researchers pursuing structure-activity relationship (SAR) expansion of this scaffold against S. aureus can use CAS 866845-07-0 as a starting point to evaluate whether the 4-methylbenzoyl group at C3 preserves or improves upon the Gram-positive selective MIC (class anchoring value: 10 μM for compound 5k) and DNA gyrase B engagement (Glide score −8.751) reported for the 3-carbonitrile analog [1]. The free base form enables further synthetic derivatization at the piperazine N4 position.

Systematic Matched-Pair Analysis of para-Substituent Effects on Terminal Phenyl-Piperazine

CAS 866845-07-0 (4-fluorophenyl) can be procured alongside its direct analogs—CAS 2097863-38-0 (phenyl, MW 467.6), CAS 866845-08-1 (4-methoxyphenyl, MW 497.6), and CAS 887213-10-7 (benzyl, MW 481.6)—to construct a matched molecular pair set that systematically isolates the contribution of the terminal aryl substituent to target binding, cellular permeability, and metabolic stability while holding the 6,7-dimethoxy-3-(4-methylbenzoyl)quinoline scaffold constant [1]. The predicted LogD7.4 increment of +0.3 to +0.6 for the fluoro analog relative to the unsubstituted phenyl compound provides a quantitative hypothesis for testing in permeability assays [2].

Ligand Design for DNA Gyrase B and Tyrosyl-tRNA Synthetase Targeting

In silico IFD and molecular dynamics studies on the 6,7-dimethoxy-4-piperazinylquinoline scaffold have identified DNA gyrase B (PDB 3G7B), tyrosyl-tRNA synthetase (PDB 1JIJ), and pyruvate kinase (PDB 3T0T) as the three highest-confidence S. aureus targets, with computed binding scores comparable to known reference inhibitors [1]. CAS 866845-07-0, with its distinct 4-methylbenzoyl C3 pharmacophore, offers a new vector for optimizing interactions within the gyrase B ATP-binding pocket, which accommodates diverse aryl substituents. The fluorine atom on the terminal phenyl ring may participate in favorable orthogonal C-F···H–C or C-F···C=O multipolar interactions with protein backbone residues, as documented for fluorinated ligands in kinase and topoisomerase active sites [2].

Free Base Procurement for Multi-Step Synthetic Elaboration Campaigns

CAS 866845-07-0 is the free base form (MW 485.5 g/mol), 36.5 g/mol lighter than the corresponding hydrochloride salt (CAS 2097902-56-0, MW 522.0) [1]. The free base is the preferred procurement choice when the compound will undergo further chemical transformations—particularly N-alkylation, N-acylation, or N-arylation at the secondary piperazine nitrogen—since the hydrochloride salt would require a neutralization step prior to reaction, introducing additional processing and potential yield loss [2]. For direct biological screening in aqueous buffer systems, procurement of the HCl salt or in situ salt formation should be considered.

Application
Selection Property
Validation Focus
S. aureus screening probe development
C3 4-methylbenzoyl scaffold variant within the 6,7-dimethoxy-4-piperazinylquinoline class
DNA gyrase B target engagement and Gram-positive selectivity assays
Matched-pair SAR analysis series
Terminal aryl substituent effect on physicochemical and target-binding profiles
Permeability and metabolic stability comparison across analog set
DNA gyrase B / TyrRS target engagement studies
C3 pharmacophore optimization with 4-methylbenzoyl vector
ATP-binding pocket interaction and in silico docking analysis
Synthetic elaboration workflows
Free base form for N-functionalization at the piperazine nitrogen
Reaction compatibility without prior neutralization step
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